N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Overview
Description
Scientific Research Applications
Antibacterial Agents
Compounds similar to N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide have been synthesized and examined for their antibacterial activity, revealing significant activity. For instance, Ramalingam et al. (2019) synthesized various derivatives, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which demonstrated notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antitumor Activities
Several studies have explored the potential of N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide derivatives in cancer treatment. Wu et al. (2017) reported on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showing antiproliferative activity against various cancer cell lines (Wu, Ding, Tang, Ye, Peng, & Hu, 2017). Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives and evaluated them for Src kinase inhibitory and anticancer activities, with some compounds showing promising results (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Anti-inflammatory Activity
The synthesis and evaluation of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity. Sunder and Maleraju (2013) created derivatives that exhibited considerable anti-inflammatory properties (Sunder & Maleraju, 2013).
Antioxidant Properties
Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for their antioxidant activity. Some compounds showed significant efficacy in various assays, suggesting potential antioxidant applications (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Enzyme Inhibition
Compounds related to N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide have been evaluated for enzyme inhibition potential. For example, Mishra et al. (2016) designed and synthesized N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives and assessed them as inhibitors of human carbonic anhydrase isoenzymes, with some compounds showing modest inhibitory potency (Mishra, Kumari, Angeli, Monti, Buonanno, Prakash, Tiwari, & Supuran, 2016).
Mechanism of Action
properties
IUPAC Name |
N-benzyl-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(17-11-12-5-2-1-3-6-12)10-13-9-14(20-18-13)15-7-4-8-21-15/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMDDXIHVOOHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide |
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